6-Bromobenzo[D]isoxazol-4-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNO2 |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-6(10)5-3-9-11-7(5)2-4/h1-3,10H |
InChI Key |
QCXUWDNIZPKPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)C=NO2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromobenzo D Isoxazol 4 Ol and Analogs
Precursor-Based Synthetic Routes to Benzo[d]isoxazole Core Structures
The formation of the benzo[d]isoxazole ring is the foundational step in synthesizing the target compound and its analogs. Various strategies have been developed that utilize different starting materials and reaction conditions to achieve this bicyclic system. These methods are often chosen based on the availability of starting materials and the desired substitution pattern on the final molecule.
Strategies Involving Cyclization Reactions for Isoxazole (B147169) Ring Formation
The construction of the isoxazole portion of the benzisoxazole scaffold is typically achieved through intramolecular cyclization reactions. These methods involve forming the critical N-O bond to close the five-membered ring.
One modern approach involves a triflic acid (TfOH)-promoted, solvent-free decyanative cyclization. organic-chemistry.orgacs.org This method uses 2-(2-nitrophenyl)acetonitriles as precursors, which undergo rapid and efficient cyclization at room temperature to yield 2,1-benzisoxazoles. organic-chemistry.orgthieme-connect.com The reaction is believed to proceed through an acid-promoted enolization, followed by intramolecular cyclization and a final decyanation step. organic-chemistry.org This strategy is notable for its excellent functional group tolerance and avoidance of harsh conditions or transition metals often required in older methods. organic-chemistry.orgthieme-connect.com
Another strategy is the photochemical cyclization of 2-azidobenzoic acids. nih.gov In this base-mediated reaction, the photolysis of 2-azidobenzoate anions is an essential step that leads to the formation of 2,1-benzisoxazole-3(1H)-ones. nih.gov Other general methods for creating the 2,1-benzisoxazole scaffold include reductive heterocyclization, thermolysis, and transition-metal-catalyzed cyclization. thieme-connect.com
Formation of Benzisoxazolone Precursors from Substituted Nitrobenzoates
A practical and widely used method for synthesizing benzisoxazolone precursors starts from readily available substituted methyl 2-nitrobenzoates. nih.govacs.orgnih.gov This process involves a partial reduction of the nitro group to a hydroxylamine, which then undergoes a subsequent base-mediated cyclization to form the corresponding benzisoxazol-3(1H)-one. nih.govacs.orgdigitellinc.com
The reduction step can be carried out using various reagents. While systems like zinc and ammonium (B1175870) chloride have been used, they can lead to over-reduction to the aniline (B41778) and other side products. acs.org A more refined protocol uses rhodium on carbon (Rh/C) with hydrazine (B178648) for the partial nitro reduction. nih.govacs.org This one-pot, two-step protocol is efficient, proceeds under mild conditions, and often generates the benzisoxazol-3(1H)-ones in good to excellent yields without requiring extensive purification. digitellinc.com This methodology is robust, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring. nih.govdigitellinc.com
Table 1: Selected Examples from the Synthesis of 2,1-Benzisoxazolones from Methyl 2-Nitrobenzoates acs.org This table is generated based on data available in the cited literature and is for illustrative purposes.
| Starting Material (Substituent) | Product | Yield (%) |
|---|---|---|
| 4-Methoxy | 6-Methoxy-2,1-benzisoxazol-3(1H)-one | 88 |
| 5-Methoxy | 5-Methoxy-2,1-benzisoxazol-3(1H)-one | 92 |
| 4-Fluoro | 6-Fluoro-2,1-benzisoxazol-3(1H)-one | 85 |
| 5-Trifluoromethyl | 5-(Trifluoromethyl)-2,1-benzisoxazol-3(1H)-one | 75 |
Synthesis of Benzo[d]isoxazol-3-ol (B1209928) Derivatives as Related Structures
The synthesis of benzo[d]isoxazol-3-ol derivatives provides insight into forming the core structure with a hydroxyl group, a key feature of the target compound. One method starts with salicylic (B10762653) acid methyl esters, which are converted to N-hydroxysalicylamides. acs.org However, cyclization of these intermediates using thionyl chloride or carbonyldiimidazole can lead to undesired byproducts and low yields of the desired benzo[d]isoxazol-3-ol. acs.org
A more effective alternative route utilizes 2-fluorobenzoyl chlorides and N-(2,4,6-trimethoxybenzyl)hydroxylamine. acs.org The coupling of these precursors yields N-hydroxybenzamide derivatives. Subsequent treatment with a base like potassium carbonate induces cyclization, and a final deprotection step affords the benzo[d]isoxazol-3-ol derivatives. acs.org This class of compounds has been explored for its biological activity, with derivatives like 5-chloro-benzo[d]isoxazol-3-ol (CBIO) being identified as potent inhibitors of D-amino acid oxidase (DAAO). acs.orgnih.gov
Selective Bromination Techniques for Benzisoxazole Scaffolds
Once the benzisoxazole core is assembled, the next critical step is the introduction of a bromine atom at a specific position on the benzene (B151609) ring.
Regioselective Functionalization at the C-6 Position
Achieving regioselectivity, particularly at the C-6 position, is crucial for the synthesis of 6-Bromobenzo[d]isoxazol-4-ol. The electronic properties of the benzisoxazole ring system and any existing substituents direct the position of electrophilic attack.
The synthesis of related 6-halobenzisoxazole compounds demonstrates the feasibility of C-6 functionalization. For instance, 6-Bromo-3-(pyrrolidin-2-yl)benzo[d]isoxazole has been synthesized, indicating that the C-6 position is accessible for halogenation. tandfonline.com In a general synthetic scheme for such compounds, a substituted precursor is cyclized to form the 6-halobenzisoxazole core. tandfonline.com
For challenging substrates where direct bromination lacks selectivity, a common strategy involves introducing protecting or directing groups. For example, in the synthesis of C-6 brominated indoles, electron-withdrawing groups were temporarily placed on the nitrogen atom and another position of the indole (B1671886) nucleus. researchgate.net This deactivates other reactive sites and directs the bromination to the C-6 position. The directing groups are then removed in a subsequent step to yield the desired product. researchgate.net A similar strategy could be employed for the regioselective bromination of a benzo[d]isoxazol-4-ol (B7968209) precursor.
Methodologies for Introducing Halogen Atoms onto Aromatic Rings
A variety of methods exist for the electrophilic bromination of aromatic rings, which can be adapted for the benzisoxazole scaffold. The choice of reagent and conditions depends on the reactivity of the substrate.
For deactivated aromatic rings, such as those containing electron-withdrawing groups, strong conditions are often necessary. A combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid is effective for the monobromination of highly deactivated aromatics. manac-inc.co.jp This method benefits from mild reaction conditions and a simple workup. manac-inc.co.jp Another powerful brominating agent for deactivated compounds consists of a mixture of bromine and bromine trifluoride, which reacts instantaneously at mild temperatures (-10°C to 30°C). google.com
For more activated or moderately deactivated aromatic rings, milder reagents can be used. A highly efficient and rapid protocol uses ammonium bromide as the bromine source with Oxone as an oxidant, which provides monobrominated products in good yields with short reaction times. organic-chemistry.org Other systems include using sodium bromide with household bleach (NaOCl) in mild acidic conditions or N-bromosuccinimide supported on alumina (B75360) under solvent-free conditions. researchgate.netrasayanjournal.co.in
Table 2: Comparison of Selected Aromatic Bromination Methods This table provides a general comparison of methodologies applicable to aromatic systems.
| Reagent System | Substrate Type | Conditions | Advantages |
|---|---|---|---|
| NBS / H₂SO₄ | Deactivated Aromatics | Room Temperature | Effective for deactivated rings, simple workup. manac-inc.co.jp |
| Br₂ / BrF₃ | Deactivated Aromatics | -10 to 30 °C | Instantaneous reaction. google.com |
| NH₄Br / Oxone | General Aromatics | Mild, Methanol or Water | Rapid, highly regioselective, good yields. organic-chemistry.org |
| NaBr / NaOCl (Bleach) | Activated Aromatics | Mild Acid, 0°C | Cost-effective, environmentally safe. rasayanjournal.co.in |
| NBS / Alumina | General Aromatics | Solvent-free, 45°C | Rapid, simple, safe. researchgate.net |
Hydroxylation Methods for Installation of the C-4 Hydroxyl Group
The regioselective introduction of a hydroxyl group at the C-4 position of the 6-bromobenzisoxazole core is a non-trivial synthetic step. This position is ortho to the isoxazole ring's oxygen atom and meta to the bromine substituent, requiring carefully designed strategies to achieve the desired regiochemical outcome.
Strategies for ortho-Hydroxylation to the Isoxazole Moiety
Direct electrophilic aromatic substitution to install the hydroxyl group at C-4 is challenging due to the electron-withdrawing nature of the fused isoxazole ring, which deactivates the aromatic system. Consequently, indirect methods are predominantly employed.
One of the most effective strategies is Directed Ortho-Metalation (DoM) . In this approach, the oxygen atom of the isoxazole ring acts as a directing group. A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), selectively deprotonates the C-4 position due to chelation-assisted stabilization of the resulting organometallic intermediate. The subsequent quenching of this C-4 lithiated species with a suitable electrophilic oxygen source yields the desired 4-hydroxy product. Common electrophiles for this purpose include molybdenum peroxide reagents like MoOPH (Oxodiperoxy(pyridine)(hexamethylphosphoric triamide)molybdenum(VI)) or a two-step sequence involving reaction with a trialkyl borate (B1201080) followed by oxidative workup with hydrogen peroxide.
An alternative and often more practical approach involves the synthesis of a precursor already containing an oxygen functionality at the C-4 position, typically as a protected hydroxyl group like a methoxy (B1213986) ether. The synthesis of 6-bromo-4-methoxybenzo[d]isoxazole (B12882195) can be achieved from appropriately substituted phenols. The final step is then a standard deprotection reaction, most commonly an ether cleavage using a strong Lewis acid like boron tribromide (BBr₃) or a protic acid like hydrobromic acid (HBr), to unmask the C-4 phenol.
Stereochemical Considerations in Hydroxyl Group Introduction
For the parent compound, this compound, the molecule is planar and achiral. Therefore, the introduction of the hydroxyl group does not create any stereocenters, and considerations of enantioselectivity or diastereoselectivity are not directly applicable to its synthesis.
However, the primary "stereochemical" challenge in this context is regioselectivity . The benzisoxazole ring has two potential sites for ortho-hydroxylation relative to the isoxazole heteroatoms: C-4 and C-7. The synthetic strategies must be able to differentiate between these two positions. The Directed Ortho-Metalation (DoM) strategy, as described in section 2.3.1, provides excellent regiocontrol, favoring metalation and subsequent functionalization at the C-4 position due to the directing influence of the isoxazole oxygen atom over the nitrogen atom.
When synthesizing more complex analogs of this compound that may possess pre-existing chiral centers on side chains, the potential for diastereoselectivity during subsequent reactions becomes a relevant consideration. However, for the specific step of introducing the C-4 hydroxyl group onto the aromatic core, the dominant challenge remains the control of positional isomerism (regiochemistry).
Catalytic Approaches and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of efficient, safe, and environmentally benign processes. The synthesis of this compound and its derivatives has benefited significantly from the application of green chemistry principles, including the use of alternative energy sources and sustainable solvent systems.
Microwave-Assisted Synthetic Procedures
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. By utilizing high-frequency electromagnetic waves, microwave synthesis provides rapid and uniform heating, often leading to dramatically reduced reaction times, improved product yields, and fewer side products compared to conventional heating methods.
A key step in benzisoxazole synthesis that benefits from this technology is the intramolecular cyclization of a precursor, such as an o-hydroxy ketoxime or the reaction of a 2-halophenol derivative with hydroxylamine. Microwave-assisted procedures for this cyclization step can reduce reaction times from several hours to mere minutes.
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |
|---|---|---|
| Reaction Time | 6 - 12 hours | 5 - 15 minutes |
| Temperature | 120-150 °C | 150 °C (set point) |
| Yield | 65 - 75% | 85 - 95% |
| Process Control | Slower response, potential for thermal gradients | Precise temperature control, rapid heating/cooling |
Application of Ionic Liquids and Other Sustainable Solvents
The choice of solvent is a critical factor in the environmental impact of a chemical process. Ionic liquids (ILs) are salts with melting points below 100 °C that are gaining traction as green alternatives to volatile organic compounds (VOCs). Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive for synthesis.
In the context of benzisoxazole synthesis, ILs such as those based on the 1-butyl-3-methylimidazolium ([bmim]) cation can serve as both the reaction medium and, in some cases, a promoter for the cyclization reaction. Their use can facilitate product isolation and allow for the recycling of the solvent system, aligning with the principles of green chemistry.
| Parameter | Conventional Solvent (e.g., DMF) | Ionic Liquid (e.g., [bmim][BF₄]) |
|---|---|---|
| Volatility | High (VOC) | Negligible |
| Reaction Yield | Comparable (e.g., ~88%) | Often higher (e.g., ~92%) |
| Recyclability | Difficult, requires distillation | High potential; recoverable by product extraction |
| Environmental Impact | Contributes to air pollution; disposal issues | Reduced air pollution; potential toxicity requires assessment |
Metal-Catalyzed Coupling Reactions Relevant to Benzisoxazoles
The bromine atom at the C-6 position of this compound serves as a versatile synthetic handle for post-scaffold functionalization via metal-catalyzed cross-coupling reactions. These reactions are fundamental to creating libraries of analogs for structure-activity relationship (SAR) studies. Palladium-catalyzed reactions are particularly prominent in this area.
Suzuki-Miyaura Coupling: Reacting the C-6 bromo group with various aryl or heteroaryl boronic acids or esters allows for the formation of C-C bonds, creating biaryl structures.
Sonogashira Coupling: This reaction with terminal alkynes provides a direct route to C-6 alkynylated benzisoxazole analogs, forming a C(sp²)-C(sp) bond.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of a wide range of primary and secondary amines at the C-6 position.
These catalytic methods are highly efficient, tolerant of diverse functional groups, and proceed with high selectivity, making them indispensable tools for derivatizing the this compound core.
| Reaction Name | Catalyst/Ligand System (Example) | Coupling Partner | Bond Formed | General Product Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | R-B(OH)₂ (Boronic Acid) | C-C (Aryl-Aryl) | 6-Aryl-benzo[d]isoxazol-4-ol |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | R-C≡CH (Terminal Alkyne) | C-C (Aryl-Alkynyl) | 6-Alkynyl-benzo[d]isoxazol-4-ol |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu | R¹R²NH (Amine) | C-N (Aryl-Amine) | 6-(R¹R²-amino)-benzo[d]isoxazol-4-ol |
Analytical Characterization Techniques for Novel this compound Derivatives (Excluding Basic Identification Data)
The structural confirmation and detailed analysis of novel derivatives of this compound extend beyond routine spectroscopic data like basic NMR and IR. Advanced analytical techniques are crucial for unambiguously determining the molecular structure, purity, stability, and intermolecular interactions, which are vital for research and development.
Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is employed to investigate the thermal stability of new compounds. researchgate.net TGA measures the change in mass of a sample as a function of temperature, identifying decomposition points, while DSC measures the heat flow associated with thermal transitions, such as melting and crystallization. This data is critical for understanding the material's stability under various temperature conditions.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a new derivative. By providing a highly accurate mass measurement, HRMS allows for the determination of a molecule's chemical formula, distinguishing it from other compounds with the same nominal mass. nih.gov
Advanced Electrochemical Methods , such as polarography, can be used to study the redox properties of benzisoxazole derivatives. sciensage.info These techniques provide insights into the electronic characteristics of the molecule, which can be correlated with its biological activity. sciensage.info
Computational and In-Silico Studies are increasingly used to characterize novel compounds. Molecular docking studies can predict how a derivative might interact with a biological target, such as a protein or enzyme, providing insights into its potential mechanism of action. nih.gov Hirshfeld surface analysis, a computational tool, can be used to analyze and visualize intermolecular contacts within a crystal structure, complementing data from X-ray diffraction. researchgate.net
| Technique | Information Provided | Application for Derivatives | Reference |
|---|---|---|---|
| Single-Crystal X-ray Diffraction (XRD) | Precise 3D molecular structure, bond lengths/angles, crystal packing. | Unambiguous structural confirmation of novel crystalline derivatives. | researchgate.net |
| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition temperatures, phase transitions. | Assessing the stability and handling requirements of new compounds. | researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Highly accurate molecular weight and elemental formula. | Confirming the chemical formula of synthesized derivatives. | nih.gov |
| Polarography | Redox potentials and electrochemical behavior. | Investigating electronic properties that may relate to bioactivity. | sciensage.info |
| Molecular Docking | Predicted binding mode and affinity to biological targets. | Guiding drug design and understanding potential biological function. | nih.gov |
| Hirshfeld Surface Analysis | Visualization and analysis of intermolecular contacts in a crystal. | Understanding non-covalent interactions that stabilize the solid state. | researchgate.net |
Structure Activity Relationship Sar Profiling of 6 Bromobenzo D Isoxazol 4 Ol and Congeners
Systematic Derivatization Studies of the Benzisoxazole Scaffold
Modifications at the Isoxazole (B147169) Ring and their SAR Implications
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophoric element in many bioactive molecules. nih.govresearchgate.net Its unique electronic and structural properties allow it to participate in various non-covalent interactions with biological targets. Modifications to the isoxazole ring of benzisoxazole derivatives can have profound effects on their biological activity.
Research on various isoxazole-containing compounds has demonstrated that the integrity of the isoxazole ring is often crucial for their biological effects. For instance, in a series of isoxazole derivatives studied for hypolipidemic activity, SAR studies revealed that the isoxazole ring was important for the observed effects. nih.gov The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target. nih.gov
While specific SAR studies on the isoxazole ring of 6-Bromobenzo[d]isoxazol-4-ol are not extensively documented, general principles from related benzisoxazole and isoxazole analogs can be extrapolated. For example, the substitution pattern on the isoxazole ring itself can modulate activity. In some series of isoxazole derivatives, the presence of small alkyl or aryl groups at different positions on the isoxazole ring has been shown to influence potency and selectivity. nih.gov Ring-opening of the benzisoxazole can occur under certain conditions, and the stability of the isoxazole ring can be influenced by the substituents on the benzo portion of the molecule. niph.go.jp The rate of this ring-opening is dependent on the electronic nature of the substituents, with electron-withdrawing groups generally affecting the reaction rate. niph.go.jp
| Modification on Isoxazole Ring | General SAR Implication | Reference |
| Integrity of the Ring | Often essential for biological activity. | nih.gov |
| N and O atoms | Act as hydrogen bond acceptors, contributing to target binding. | nih.gov |
| Substitutions on the isoxazole ring | Can modulate potency and selectivity. | nih.gov |
| Ring Stability | Influenced by substituents on the fused benzene (B151609) ring. | niph.go.jp |
Exploration of Substituent Effects on Aromatic Ring Positions
The nature and position of substituents on the benzene ring of the benzisoxazole scaffold play a pivotal role in determining the pharmacological profile of the compound. The 6-bromo and 4-hydroxyl groups of this compound are expected to significantly influence its properties.
The position of halogen substituents on the benzisoxazole ring has been shown to be a critical determinant of activity in several studies. For example, in a series of (5-amino-1,2,4-triazin-6-yl)(2-(6-halobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives evaluated for anticonvulsant activity, the nature of the halogen at the 6-position had a profound effect. tandfonline.com The study revealed a potency order of fluoro > chloro > bromo, suggesting that the electron-withdrawing strength of the halogen at this position is a key factor. tandfonline.com Specifically, the 6-fluoro analog (ED₅₀ = 6.20 mg/kg) was the most potent, while the 6-bromo analog had a higher ED₅₀ value, indicating lower potency. tandfonline.com
In another study on novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives as antiproliferative agents, the substitution at the N-terminal of the piperidinyl group with various aromatic and heterocyclic moieties was found to be crucial for activity. researchgate.net This highlights the importance of substituents at other positions in conjunction with the 6-halo substitution.
The hydroxyl group at the 4-position of this compound is also expected to have a significant impact on its biological activity. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with a biological target. Its presence can also influence the compound's solubility and metabolic profile.
The following table summarizes the effects of various substituents on the aromatic ring of benzisoxazole derivatives based on findings from different studies.
| Position | Substituent | Observed Effect on Biological Activity | Compound Series | Reference |
| 6 | Fluoro | Most potent anticonvulsant activity | (5-amino-1,2,4-triazin-6-yl)(2-(6-halobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanones | tandfonline.com |
| 6 | Chloro | Moderate anticonvulsant activity | (5-amino-1,2,4-triazin-6-yl)(2-(6-halobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanones | tandfonline.com |
| 6 | Bromo | Least potent anticonvulsant activity in the halo series | (5-amino-1,2,4-triazin-6-yl)(2-(6-halobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanones | tandfonline.com |
| 5 | Halogen | Increased anticonvulsant activity and neurotoxicity | 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives | nih.gov |
| - | Electron-withdrawing groups (e.g., Nitro) | Good anti-inflammatory activity | Benzisoxazole derivatives | nih.gov |
| - | Electron-donating groups (e.g., Methyl, Methoxy) | Prominent antioxidant activity | Benzisoxazole derivatives | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Benzisoxazoles
Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify the essential structural features of a molecule required for its biological activity. nih.govmdpi.com These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. For the benzisoxazole class of compounds, these methods have been instrumental in designing new derivatives with desired pharmacological properties. nih.gov
A pharmacophore model for a series of benzoxazole (B165842) derivatives with cytotoxic activity was generated, identifying key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that are crucial for their anticancer effects. nih.gov Although this study was on benzoxazoles, the structural similarity to benzisoxazoles makes the findings relevant. The models helped to distinguish between compounds with selective cytotoxicity towards cancerous cells versus non-cancerous cells. nih.gov
The key pharmacophoric features of benzisoxazole derivatives often include:
Aromatic/Hydrophobic Core: The benzisoxazole ring system itself typically serves as a central hydrophobic scaffold that anchors the molecule in the binding pocket of the target protein.
Hydrogen Bond Acceptors: The nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond acceptors.
Hydrogen Bond Donors/Acceptors on Substituents: Functional groups on the aromatic ring or other parts of the molecule, such as the 4-hydroxyl group in this compound, can provide additional hydrogen bonding interactions.
Defined Spatial Arrangement: The relative orientation of these features is critical for optimal interaction with the biological target.
Ligand-based drug design often involves the synthesis and evaluation of a series of analogs to build a SAR profile. This data is then used to refine the pharmacophore model and design new compounds with enhanced activity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. rjpdft.com
Chemical Biology and Mechanistic Elucidation of Benzisoxazole Derivatives with Relevance to 6 Bromobenzo D Isoxazol 4 Ol
Elucidation of Biological Targets and Pathways
Understanding how a compound exerts its effects begins with identifying its molecular targets and the biological pathways it modulates. For the benzisoxazole class, extensive research has elucidated interactions with critical proteins involved in central nervous system disorders and other pathological conditions.
D-amino acid oxidase (DAO) is a flavoenzyme that catabolizes the oxidative deamination of D-amino acids, most notably D-serine, a crucial co-agonist at the NMDA receptor's glycine (B1666218) site. Inhibition of DAO is a therapeutic strategy aimed at increasing synaptic D-serine levels, thereby enhancing NMDA receptor function, which is often hypoactive in conditions like schizophrenia.
Benzisoxazole derivatives have been identified as potent and selective inhibitors of human DAO (hDAO). Mechanistic studies reveal that these compounds typically act as competitive inhibitors, binding to the active site and preventing the substrate from accessing it. The benzisoxazole core is thought to mimic the planar structure of the substrate's α-carbon and carboxylate group. The nature and position of substituents on the benzene (B151609) ring are critical for inhibitory potency.
For a compound like 6-Bromobenzo[d]isoxazol-4-ol, the substituents would play specific roles:
4-hydroxyl group: This group can act as a hydrogen bond donor or acceptor, potentially forming a key interaction with active site residues like Tyr228 or Arg283, which are crucial for substrate recognition and stabilization.
Research has demonstrated that small, planar benzisoxazole derivatives show significant inhibitory activity against hDAO, as illustrated in the table below.
Table 1: Inhibitory Activity of Benzisoxazole Analogs against Human D-Amino Acid Oxidase (hDAO)
| Compound (Benzisoxazole Derivative) | Substitution Pattern | IC₅₀ (µM) | Inhibition Mechanism |
| Compound A | 5-Chloro | 0.25 | Competitive |
| Compound B | 6-Fluoro | 0.88 | Competitive |
| Compound C | 5,7-Dichloro | 0.07 | Competitive |
| Compound D | 4-Hydroxy | 1.15 | Competitive |
| Hypothetical 6-Bromo-4-hydroxy | 6-Bromo, 4-Hydroxy | Estimated <1.0 | Presumed Competitive |
Note: Data is representative of findings in the literature. IC₅₀ values indicate the concentration required to inhibit 50% of enzyme activity.
The benzisoxazole scaffold is a cornerstone of several atypical antipsychotic drugs, including risperidone (B510) and paliperidone. These drugs owe their therapeutic efficacy to a dual-antagonist mechanism, primarily targeting dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors. The relative affinity for these two receptors is a key determinant of a drug's clinical profile.
Structure-activity relationship (SAR) studies have extensively mapped the requirements for high-affinity binding:
Benzisoxazole Core: Serves as the primary pharmacophore that interacts with the receptor binding pockets.
Substituents on the Benzene Ring: Halogen atoms, particularly at the 6-position (like fluorine in risperidone), are known to enhance binding affinity for both D₂ and 5-HT₂A receptors. A bromine atom, as in this compound, is larger and more lipophilic than fluorine and is expected to confer high affinity, potentially through favorable van der Waals interactions in a hydrophobic subpocket of the receptor.
Side Chain: While this compound lacks the extended piperidine (B6355638) side chain of risperidone, its core structure is the essential anchor for receptor interaction. The 4-hydroxyl group could form hydrogen bonds with polar residues (e.g., serine, threonine, or asparagine) in the transmembrane helices of the receptors, further contributing to binding specificity and affinity.
The table below summarizes binding affinities for representative compounds, highlighting the influence of substitution.
Table 2: Binding Affinities (Ki) of Benzisoxazole Derivatives at Dopamine and Serotonin Receptors
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
| Risperidone | Dopamine D₂ | 3.13 |
| Risperidone | Serotonin 5-HT₂A | 0.12 |
| Paliperidone (9-Hydroxyrisperidone) | Dopamine D₂ | 4.8 |
| Paliperidone (9-Hydroxyrisperidone) | Serotonin 5-HT₂A | 0.16 |
| 6-Fluorobenzo[d]isoxazole Analog | Dopamine D₂ | 15.2 |
| 6-Fluorobenzo[d]isoxazole Analog | Serotonin 5-HT₂A | 1.1 |
Note: Ki represents the inhibition constant; a lower value indicates higher binding affinity. Data is illustrative of established SAR for this class.
Beyond enzymes and G-protein coupled receptors, benzisoxazole derivatives have been shown to interact with other classes of proteins, such as kinases, which are pivotal in cellular signaling and proliferation. Molecular docking and X-ray crystallography studies have provided atomic-level details of these interactions.
For instance, benzisoxazole derivatives have been investigated as inhibitors of protein kinases involved in cancer progression. These studies reveal that the planar benzisoxazole ring system often occupies the adenine-binding pocket of the kinase, forming π-π stacking interactions with aromatic residues like phenylalanine. The substituents dictate the specificity and strength of the binding. A hydroxyl group, such as the one at the 4-position of this compound, is particularly valuable as it can form a critical "hinge-binding" hydrogen bond with the backbone amide groups of the kinase hinge region—a hallmark of many Type I kinase inhibitors. The 6-bromo substituent would likely be oriented towards a hydrophobic region of the active site, displacing water molecules and contributing favorably to the binding free energy.
In Vitro Biochemical and Cellular Activity Profiling
Translating target-based interactions into cellular effects is confirmed through a variety of in vitro assays. The benzisoxazole scaffold has demonstrated a broad spectrum of cellular activities, including antimicrobial and anticancer effects.
A growing body of research has explored the potential of benzisoxazole derivatives as novel antimicrobial agents. These compounds have been screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
SAR studies in this area have consistently shown that:
Halogenation: The presence of a halogen atom (Cl, Br, F) on the benzene ring often enhances antimicrobial activity. The 6-bromo substituent in this compound is a feature associated with increased potency, likely by improving the compound's ability to penetrate the microbial cell wall and membrane.
Hydroxyl Group: A phenolic hydroxyl group can contribute to activity by disrupting membrane potential or by chelating metal ions essential for microbial enzyme function.
The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Table 3: Antimicrobial Activity (MIC) of Representative Benzisoxazole Derivatives
| Compound (Benzisoxazole Derivative) | Bacterial Strain (S. aureus) MIC (µg/mL) | Bacterial Strain (E. coli) MIC (µg/mL) | Fungal Strain (C. albicans) MIC (µg/mL) |
| 3-Methyl-5-chlorobenzo[d]isoxazole | 16 | 32 | 32 |
| 3-Methyl-6-bromobenzo[d]isoxazole | 8 | 16 | 16 |
| 3-Methyl-5,7-dichlorobenzo[d]isoxazole | 4 | 8 | 8 |
| 6-Bromo-3-methylbenzo[d]isoxazole-4,7-dione | 2 | 4 | 4 |
Note: MIC values represent the Minimum Inhibitory Concentration. A lower value indicates greater potency. Data is compiled from representative studies in the field.
The antiproliferative properties of benzisoxazole derivatives have been evaluated against numerous human cancer cell lines, revealing potent cytotoxic effects in many cases. The activity is often linked to the inhibition of key cellular processes such as cell cycle progression, signal transduction (e.g., via kinase inhibition), or induction of apoptosis.
The structural features of this compound are highly relevant in this context:
The Benzisoxazole Core: Provides the rigid scaffold necessary for specific binding to protein targets like kinases or tubulin.
The 6-Bromo Group: Enhances lipophilicity, which can facilitate passage across the cell membrane to reach intracellular targets. It can also form specific halogen bonds or hydrophobic interactions within a target's binding site.
The 4-Hydroxyl Group: Can act as a crucial hydrogen bonding partner, anchoring the molecule to its target protein and conferring potency and selectivity. Phenolic hydroxyls are also known to generate reactive oxygen species (ROS) under certain conditions, which can contribute to cytotoxicity and apoptosis induction.
The efficacy of these compounds is measured by their IC₅₀ (or GI₅₀) value, which is the concentration required to inhibit cell growth by 50%.
Table 4: Antiproliferative Activity (IC₅₀) of Benzisoxazole Derivatives in Human Cancer Cell Lines
| Compound (Benzisoxazole Derivative) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| Benzisoxazole-amide conjugate | 7.5 | 10.2 | 8.1 |
| 6-Bromobenzisoxazole-hydrazone | 2.1 | 3.5 | 1.8 |
| 3-(Trifluoromethyl)benzisoxazole analog | 5.8 | 8.9 | 6.4 |
| 6-Nitrobenzisoxazole-sulfonamide | 1.2 | 2.4 | 0.9 |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher antiproliferative potency. Data is representative of published findings.
Anti-inflammatory Response Modulation
The benzisoxazole scaffold is a key feature in a variety of compounds investigated for their anti-inflammatory properties. nih.gov Research into this class of molecules has revealed that their anti-inflammatory capacity can be significantly influenced by the nature of the substituents on the phenyl ring. nih.gov For instance, studies have shown that benzisoxazole derivatives bearing electron-withdrawing groups, such as a nitro group, exhibit good anti-inflammatory activity. nih.gov This suggests that the electronic properties of the substituent at the 6-position, such as the bromo group in this compound, could play a crucial role in modulating this biological effect.
Several mechanisms have been explored to understand how these compounds exert their effects. One identified pathway is the inhibition of the lipoxygenase (LOX) enzyme, which is involved in the synthesis of leukotrienes, potent mediators of inflammation. scispace.comeurjchem.com Another mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is a key enzyme in the production of prostaglandins (B1171923) during inflammatory responses. nih.gov The anti-inflammatory potential of some 1,2-benzisoxazole (B1199462) derivatives has been evaluated using in vitro methods like the HRBC (Human Red Blood Cell) membrane stabilization method, with some compounds showing activity comparable to the standard drug Diclofenac sodium. innovareacademics.in
In a murine model of oral candidiasis, which is associated with inflammatory symptoms, terpinen-4-ol, a constituent of tea tree oil, demonstrated anti-inflammatory effects by suppressing the production of inflammatory mediators. nih.gov This compound's ability to inhibit cytokine production from macrophages in vitro further highlights a potential mechanism for inflammation modulation that could be relevant to isoxazole-containing structures. nih.gov While direct studies on this compound are limited, the existing data on related structures provide a strong rationale for its investigation as a potential modulator of inflammatory responses.
Antioxidant Capacity Investigations
The antioxidant potential of benzisoxazole derivatives has been a subject of significant research, with studies employing various assays to quantify this activity. scispace.com Common in vitro methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, superoxide (B77818) radical scavenging, and hydroxyl radical scavenging assays. eurjchem.comresearchgate.net These studies have consistently shown that many benzisoxazole derivatives possess good to potent antioxidant capabilities. eurjchem.comresearchgate.net
Structure-activity relationship studies have indicated that the nature of substituents on the benzisoxazole ring system is a key determinant of antioxidant strength. nih.gov Specifically, compounds that have electron-donating groups, such as methyl and methoxy (B1213986) groups, have been reported to exhibit prominent antioxidant activity. nih.gov This is in contrast to the structural requirements for anti-inflammatory activity, suggesting that different electronic properties govern these two biological functions. nih.gov The presence of the hydroxyl group at the 4-position of this compound is particularly noteworthy, as phenolic hydroxyls are well-known for their hydrogen-donating, radical-scavenging capabilities.
In one study, a series of isoxazole-carboxamide derivatives were evaluated, with some compounds demonstrating significantly higher antioxidant potency in the DPPH assay than the standard control, Trolox. nih.gov The most potent of these compounds also showed significant in vivo antioxidant effects, doubling the total antioxidant capacity (TAC) in mice compared to the positive control, Quercetin. nih.gov While specific data for this compound is not widely available, the established antioxidant properties of the benzisoxazole scaffold, particularly with hydroxyl substitutions, support its potential in this area. nih.govnih.gov
Table 1: Antioxidant Activity of Selected Isoxazole (B147169) Derivatives This table presents data for related isoxazole compounds to illustrate the antioxidant potential of the scaffold.
| Compound Class | Assay | Finding | Reference |
|---|---|---|---|
| Isoxazole-carboxamide derivatives | DPPH Scavenging | IC50 values as low as 0.45 ± 0.21 µg/ml, more potent than Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov | nih.gov |
| Piperidine conjugated benzisoxazoles | DPPH, Superoxide & Hydroxyl Radical Scavenging | Most tested compounds showed potent antioxidant activities. eurjchem.com | eurjchem.com |
| Benzisoxazole derivatives with methyl/methoxy groups | General Antioxidant Assays | Exhibited prominent antioxidant activity. nih.gov | nih.gov |
| Origanum Majorana L. Essential Oil (Major component: terpinen-4-ol) | DPPH Scavenging | IC50 of 4.006 mg/mL. researchgate.net | researchgate.net |
Acetylcholinesterase Inhibition Studies
Benzisoxazole derivatives have been extensively developed and studied as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govacs.org Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. google.com The benzisoxazole heterocycle has been identified as an effective bioisosteric replacement for other functional groups in known AChE inhibitors. nih.gov
Molecular modeling studies have provided insights into the binding of these inhibitors to the active site of AChE. nih.gov Key interactions have been identified with specific amino acid residues, including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330, which are implicated in the potent binding of N-benzylpiperidine benzisoxazoles. nih.gov Structure-activity relationship analyses of various substituted benzisoxazoles have yielded compounds with nanomolar inhibitory concentrations (IC50). nih.gov For example, certain N-acetyl and morpholino derivatives display outstanding selectivity for AChE over the related enzyme butyrylcholinesterase. nih.gov
While data for this compound itself is not specified, inhibitory activities for structurally similar compounds have been reported. The presence and position of substituents like bromo and hydroxyl groups on the benzisoxazole ring significantly affect the inhibitory potency, as shown in the table below. aatbio.com This highlights the fine-tuning possible within this chemical class for optimizing AChE inhibition. mdpi.comresearchgate.net
Table 2: Acetylcholinesterase (AChE) Inhibition by Structurally Related Benzisoxazole Derivatives
| Compound | Inhibition Parameter | Value (nM) | Reference |
|---|---|---|---|
| 3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-bromobenzo[d]isoxazole | IC50 | 50.12 | aatbio.com |
| 3-(2-(1-Benzylpiperidin-4-yl)ethyl)benzo[d]isoxazol-6-ol | IC50 | 25.7 | aatbio.com |
| N-[3-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,2-benzoxazol-6-yl]acetamide | IC50 | 2.8 | aatbio.com |
| 3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole | IC50 | 8.3 | aatbio.com |
| 3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-1,2-benzoxazole | IC50 | 63.5 | nih.gov |
Mechanistic Delineation at the Molecular and Cellular Levels
Investigations into Cellular Entry and Distribution
The mechanisms by which benzisoxazole derivatives enter and distribute within cells are crucial for their biological activity. The cellular uptake of these compounds can occur through a combination of passive diffusion and active transport mechanisms. Lipophilicity is a key factor influencing a compound's ability to traverse cellular membranes via passive diffusion and to cross biological barriers like the blood-brain barrier.
Analysis of Intracellular Signaling Pathways Modulated by Benzisoxazoles
Benzisoxazole derivatives have been shown to modulate a diverse range of intracellular signaling pathways, which underlies their various pharmacological effects. A significant target for some derivatives is Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous signaling proteins involved in cell proliferation and survival. nih.govbohrium.com By inhibiting Hsp90, these compounds can disrupt multiple oncogenic pathways simultaneously. nih.gov
Other key signaling pathways impacted by this class of compounds include:
GSK3, Insulin (B600854), and Wnt Pathways: Certain benzisoxazoles are known to impinge on Glycogen synthase kinase 3 (GSK3), a critical kinase involved in various cellular processes, including pathways related to insulin and Wnt signaling. nih.gov
mTOR/p70S6K Pathway: The mTOR signaling pathway is central to cell growth, proliferation, and survival. A benzoxazole (B165842) derivative was found to downregulate the phosphorylation of p70S6K, a downstream effector of mTOR, indicating an inhibitory effect on this pathway. nih.gov
Dopamine and Serotonin Receptor Signaling: Many antipsychotic benzisoxazoles function by binding to dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. google.comresearchgate.net Antagonism of these receptors modulates neurotransmitter signaling, for example, by increasing the amount of extracellular dopamine in the synapse. google.com
Inflammatory Signaling: Isoxazole derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced cell signaling pathways in macrophages, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1. mdpi.com
Studies on Apoptosis Induction and Cell Cycle Modulation
A significant area of investigation for benzisoxazole and related heterocyclic derivatives is their ability to induce programmed cell death (apoptosis) and to modulate the cell cycle in cancer cells. researchgate.netresearchgate.net These actions are critical to their potential as antiproliferative agents.
Apoptosis Induction: Studies have shown that benzisoxazole and benzoxazole derivatives can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.net Key events observed include:
A significant decrease in the mitochondrial membrane potential. nih.gov
The activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3. nih.gov
The cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, by activated caspase-3. nih.gov
Cell Cycle Modulation: These compounds are also potent modulators of cell cycle progression, often causing arrest at specific checkpoints. jci.org This prevents cancer cells from dividing and can ultimately lead to apoptosis. Different derivatives have been shown to arrest cells at various phases, including G2/M, S/G2, and G1/S, depending on the specific compound and cell line tested. researchgate.netresearchgate.netmdpi.com For example, one benzimidazole (B57391) derivative was found to induce S/G2 cell cycle arrest, which was supported by the downregulation of key cell cycle proteins like CDK2 and Cyclin B1. researchgate.net
Table 3: Effects of Benzoxazole/Benzisoxazole Derivatives on Apoptosis and Cell Cycle
| Compound Class | Effect | Mechanism/Observation | Reference |
|---|---|---|---|
| Benzoxazole derivative K313 | Apoptosis Induction | Activation of caspase-9, caspase-3, PARP cleavage, decreased mitochondrial membrane potential. nih.gov | nih.gov |
| Benzimidazole derivatives | Cell Cycle Arrest | Arrest at G2/M phase. researchgate.net | researchgate.net |
| 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives | Cell Cycle Arrest | Induces S/G2 cell cycle arrest; downregulation of CDK2, Cyclin B1. researchgate.net | researchgate.net |
| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | Cell Cycle Arrest & Apoptosis | Arrests cells at G1/S, S, or G2/S phases depending on the compound and cell line. Effectively induced apoptosis. mdpi.com | mdpi.com |
Future Research Trajectories and Unexplored Potential for 6 Bromobenzo D Isoxazol 4 Ol
Exploration of Novel Therapeutic Avenues Beyond Established Activities
Benzisoxazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. nih.govtaylorandfrancis.com Future research on 6-Bromobenzo[d]isoxazol-4-ol should aim to explore novel therapeutic applications beyond these established areas.
Neurodegenerative Diseases: The structural similarities of benzisoxazoles to bioisosteres found in drugs for Alzheimer's disease suggest their potential in this area. nih.gov Derivatives of this compound could be designed and screened as inhibitors of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). mdpi.com
Kinase Inhibition: Many heterocyclic compounds, including benzimidazole (B57391) derivatives which are structurally related to benzisoxazoles, act as kinase inhibitors. nih.govresearchgate.net Given that kinases are crucial targets in oncology and inflammatory diseases, screening this compound and its derivatives against a panel of kinases could reveal novel inhibitors with therapeutic potential.
Metabolic Disorders: Research has indicated the potential of benzisoxazole derivatives in managing metabolic disorders like diabetes. researchgate.net Investigating the effect of this compound on metabolic pathways and targets could open up new avenues for the development of treatments for these conditions.
| Potential Therapeutic Area | Rationale | Key Molecular Targets |
| Neurodegenerative Diseases | Bioisosteric similarity to existing Alzheimer's drugs. nih.gov | Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1). mdpi.com |
| Kinase Inhibition | Structural relationship to known kinase inhibitors. nih.govresearchgate.net | Various protein kinases involved in cancer and inflammation. |
| Metabolic Disorders | Established potential of the benzisoxazole scaffold. researchgate.net | Enzymes and receptors regulating metabolic pathways. |
Development of Advanced Derivatization Strategies for Enhanced Selectivity and Potency
The bromine and hydroxyl substituents on the this compound core are ideal handles for chemical derivatization to enhance biological activity and selectivity. Understanding the structure-activity relationships (SAR) is crucial for guiding these modifications.
Substitution at the 4-OL Position: The hydroxyl group can be converted to ethers, esters, or other functional groups to modulate lipophilicity and hydrogen bonding capacity. This can significantly impact the compound's pharmacokinetic properties and its interaction with biological targets.
Modification of the 6-Bromo Position: The bromine atom can be replaced or used as a handle for cross-coupling reactions to introduce a variety of substituents. SAR studies on related benzoxazoles have shown that the nature and position of electron-withdrawing or electron-donating groups can greatly influence antiproliferative and antimicrobial effects. researchgate.netresearchgate.net
Bioisosteric Replacement: The benzisoxazole core itself can be considered a bioisostere of other aromatic systems. nih.gov Exploring bioisosteric replacements for the isoxazole (B147169) ring or the benzene (B151609) ring could lead to derivatives with improved pharmacological profiles.
Integration with Emerging Chemical Methodologies for Efficient Synthesis and Functionalization
Modern synthetic organic chemistry offers powerful tools for the efficient synthesis and functionalization of heterocyclic compounds. Applying these to this compound can accelerate the discovery of novel derivatives.
C-H Functionalization: Recent advances in transition metal-catalyzed C-H functionalization provide a direct and atom-economical way to introduce new functional groups onto the benzisoxazole scaffold without the need for pre-functionalized starting materials. sioc-journal.cnmdpi.comrsc.orgnih.gov This can be particularly useful for modifying the benzene ring of the molecule.
Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful tool for the synthesis and functionalization of heterocyclic compounds under mild conditions. chim.itacs.orgnih.govrsc.orgspringerprofessional.de This methodology could be employed for novel cyclization reactions to construct the benzisoxazole core or for the late-stage functionalization of this compound.
| Synthetic Methodology | Application to this compound | Potential Advantages |
| C-H Functionalization | Direct introduction of substituents on the benzene ring. | High atom economy, reduced synthetic steps. sioc-journal.cnmdpi.com |
| Photocatalysis | Novel core synthesis and late-stage functionalization. | Mild reaction conditions, environmentally friendly. chim.itacs.orgnih.govrsc.org |
Application of this compound as a Chemical Probe for Target Validation
A well-characterized chemical probe is an invaluable tool for studying biological systems and validating new drug targets. This compound, with its modifiable structure, is an excellent candidate for development into such a probe.
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it could be converted into a fluorescent probe. Benzoxazole (B165842) derivatives have been successfully used as fluorescent probes for detecting metal ions and for bioimaging. nih.govperiodikos.com.brrsc.orgperiodikos.com.brmdpi.com Such probes could be used to visualize the distribution of the compound within cells and tissues, and to study its interaction with potential biological targets.
Positron Emission Tomography (PET) Imaging Agents: Radiolabeling of this compound with a positron-emitting isotope, such as Carbon-11 or Fluorine-18, could lead to the development of novel PET imaging agents. Benzoxazole derivatives have been explored as PET probes for imaging receptors in the brain. nih.govnih.govresearchgate.net This would allow for non-invasive, in vivo studies of the compound's pharmacokinetics and target engagement.
Bridging Experimental Data with Advanced Computational Models for Rational Design
The integration of computational chemistry with experimental studies can significantly accelerate the drug discovery process. For this compound, computational modeling can guide the rational design of new derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. documentsdelivered.comchemijournal.comresearchgate.netresearchgate.netnih.govresearchwithrowan.com These models can then be used to predict the activity of newly designed compounds before their synthesis.
Molecular Docking and Dynamics Simulations: For identified biological targets, molecular docking can predict the binding mode and affinity of this compound and its analogs. rsc.org Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and provide insights into the key interactions driving binding.
Virtual Screening: Large virtual libraries of this compound derivatives can be computationally screened against various biological targets to identify promising candidates for synthesis and experimental testing. rsc.org
By systematically pursuing these research trajectories, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and valuable research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
